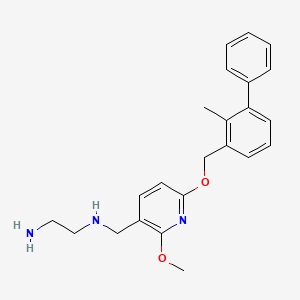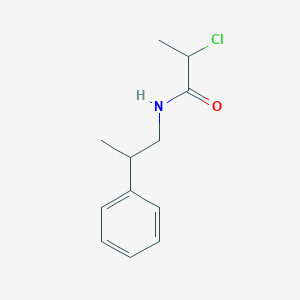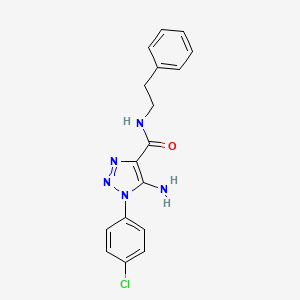
N-deacetylated BMS-202
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-deacetylated BMS-202 is the deacetylated form of BMS-202 . It is a small-molecule PD-1/PD-L1 interaction inhibitor with an IC50 of 18 nM . It is mainly used for cancer research .
Molecular Structure Analysis
N-deacetylated BMS-202 is characterized by a methoxy-1-pyridine chemical structure . It exhibits a high affinity to PD-L1 dimerization . More detailed structural analysis can be found in crystallographic studies .Chemical Reactions Analysis
N-deacetylated BMS-202 is the result of a deacetylation reaction of BMS-202 . The specific chemical reactions involved in this process are not detailed in the available resources.Physical And Chemical Properties Analysis
N-deacetylated BMS-202 has a molecular formula of C23H27N3O2 and a molecular weight of 377.48 . It is soluble in DMSO at a concentration of ≥ 36 mg/mL .Scientific Research Applications
Metabolic Activation and DNA Binding
- N-deacetylation in Metabolic Activation : The metabolic N-oxidation, N-acetylation, and N-deacetylation processes, including the transformation of carcinogenic compounds like benzidine, are essential in understanding how compounds similar to N-deacetylated BMS-202 might behave in biological systems. The study by Frederick et al. (1985) in Carcinogenesis highlights the significance of these processes in hepatic metabolism, demonstrating that deacetylation can lead to the accumulation of potentially electrophilic metabolites within the liver cells, possibly serving as intermediates in the synthesis of toxic metabolites (Frederick et al., 1985).
Biomedical Applications of Chitin and Chitosan
- Chitin and Chitosan in Biomedical Applications : Research on chitin and its deacetylated variant chitosan, similar to N-deacetylated BMS-202, demonstrates their utility in wound dressing, drug delivery, and tissue engineering. Khor and Lim (2003) in Biomaterials emphasize the diverse biomedical applications of these materials, suggesting potential uses for deacetylated compounds in various medical fields (Khor & Lim, 2003).
Effects on Heparan Sulfate in Diabetes
- Impact on Heparan Sulfate in Diabetic Conditions : The decreased activity of enzymes like glucosaminyl N-deacetylase, which is involved in the biosynthesis of heparan sulfate, has been observed in diabetic conditions. Unger et al. (1991) in The Journal of Biological Chemistry report that reduced N-deacetylation activity may affect the overall structure and function of heparan sulfate in diabetic hepatocytes, indicating the importance of deacetylation processes in pathological conditions (Unger et al., 1991).
Mechanism of Action
N-deacetylated BMS-202 inhibits the PD-1/PD-L1 interaction, which is a key mechanism in immune response . It reduces the expression of PD-L1 on the surface of GBM cells and interrupts the PD-L1-AKT-BCAT1 axis independent of mTOR signaling . This leads to the inhibition of cell proliferation and invasion .
Safety and Hazards
properties
IUPAC Name |
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-20(9-6-10-21(17)18-7-4-3-5-8-18)16-28-22-12-11-19(15-25-14-13-24)23(26-22)27-2/h3-12,25H,13-16,24H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGJGWNPAKJGGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)
![Methyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2370059.png)
![Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2370061.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2370067.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2370070.png)


![1-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2370077.png)